REACTION_CXSMILES
|
C1(O[C:8](=[O:27])[NH:9][C:10]2[S:11][C:12]3[C:18]([N:19]4[CH2:24][CH2:23][O:22][CH2:21][CH2:20]4)=[CH:17][CH:16]=[C:15]([O:25][CH3:26])[C:13]=3[N:14]=2)C=CC=CC=1.C(N(C(C)C)C(C)C)C.[OH:37][C:38]1([CH3:44])[CH2:43][CH2:42][NH:41][CH2:40][CH2:39]1>ClC(Cl)Cl.O1CCCC1>[CH3:26][O:25][C:15]1[C:13]2[N:14]=[C:10]([NH:9][C:8]([N:41]3[CH2:42][CH2:43][C:38]([OH:37])([CH3:44])[CH2:39][CH2:40]3)=[O:27])[S:11][C:12]=2[C:18]([N:19]2[CH2:20][CH2:21][O:22][CH2:23][CH2:24]2)=[CH:17][CH:16]=1
|
Name
|
(4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-carbamic acid phenyl ester
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(NC=1SC2=C(N1)C(=CC=C2N2CCOCC2)OC)=O
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1(CCNCC1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated aqueous sodium carbonate (15 ml) and water (2×5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Final drying with magnesium sulphate and evaporation of the solvent and recrystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C2=C1N=C(S2)NC(=O)N2CCC(CC2)(C)O)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |